Dipropyl sodium phosphorothioate
Description
Overview of Phosphorothioate (B77711) Chemistry in Academic Contexts
Phosphorothioates are a class of organophosphorus compounds where a sulfur atom replaces one of the oxygen atoms in a phosphate (B84403) group. This substitution imparts unique chemical properties that have been extensively explored in academic research. A key feature of the phosphorothioate linkage is its increased resistance to enzymatic degradation by nucleases compared to the natural phosphodiester linkage found in DNA and RNA. nih.govyoutube.com This enhanced stability has made phosphorothioate-modified oligonucleotides invaluable tools in molecular biology and has been a cornerstone in the development of antisense therapeutics. nih.govyoutube.com
The introduction of a sulfur atom also increases the hydrophobicity of the molecule, which can facilitate cellular uptake. youtube.com Research has shown that oligonucleotide phosphorothioates can enter cells more efficiently than their unmodified counterparts, a crucial aspect for therapeutic applications. nih.govnih.gov The chemistry of phosphorothioates is a rich field, with various synthetic methods developed to create these valuable compounds, including stereocontrolled synthesis to produce specific diastereomers. researchgate.netacsgcipr.org
Significance in Organophosphorus Research
Organophosphorus compounds represent a broad and diverse class of chemicals with a wide array of applications, from pesticides to pharmaceuticals. nih.govrsc.orgtaylorandfrancis.com Historically, research in this area expanded significantly in the mid-20th century, leading to the development of numerous insecticides and nerve agents. nih.gov Dipropyl sodium phosphorothioate serves as a relevant compound within this field, primarily as a building block or intermediate for more complex molecules. ontosight.ai
The study of such compounds contributes to the broader understanding of structure-activity relationships within the organophosphorus family. For instance, many organophosphorus insecticides are phosphorothioates (containing a P=S bond), which are bioactivated in insects to their more toxic oxygen analogs (P=O). nih.gov The synthesis and reactivity of compounds like this compound are therefore of fundamental interest to researchers developing new agrochemicals or studying the metabolic pathways of these compounds.
Contextualization within Modern Chemical and Biochemical Research
In the landscape of modern chemical and biochemical research, this compound finds its relevance primarily as a synthetic intermediate. ontosight.ai Its structure allows for further chemical modification, making it a useful starting material for creating a variety of other organophosphorus compounds. The principles of its synthesis and reactivity are applicable to the construction of more complex molecules with specific biological or material properties.
The broader class of phosphorothioates, for which this compound is a simple example, continues to be a major focus in biochemical and therapeutic research. The stability and cellular uptake properties of phosphorothioate-modified nucleic acids are being exploited in the development of antisense oligonucleotides (ASOs), RNA interference (RNAi) therapies, and aptamers. youtube.commdpi.com These therapeutic modalities aim to treat a range of diseases by modulating gene expression. youtube.com While this compound itself is not used directly in these therapies, the fundamental chemistry it represents is at the core of these advanced biomedical technologies.
Structure
2D Structure
Properties
CAS No. |
10533-40-1 |
|---|---|
Molecular Formula |
C6H14NaO3PS |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
InChI Key |
UEMNSLFCPWTOQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=S)([O-])OCCC.[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Fundamental Principles of Phosphorothioate (B77711) Synthesis
The synthesis of phosphorothioates, including the dipropyl sodium salt, involves the carefully controlled reaction between phosphorus and sulfur-containing reagents. researchgate.net The inherent reactivity of the phosphorus and sulfur heteroatoms is central to these synthetic routes. researchgate.net
The formation of the P-S bond is a critical step in synthesizing phosphorothioates. researchgate.net This can be achieved through various mechanisms, including nucleophilic, electrophilic, or radical pathways, depending on the chosen reagents. researchgate.net One common approach involves the reaction of a phosphorus(III) compound, which acts as a nucleophile, with a sulfur-containing electrophile. For instance, the reaction of a phosphite (B83602) with a sulfur source leads to the formation of the desired phosphorothioate. researchgate.net
Another key mechanism is the Michaelis-Arbuzov type reaction, where a trialkyl phosphite reacts with a thiocyanate (B1210189) to yield a phosphorothioate. researchgate.net Additionally, radical-based methods have been developed, often involving the homolytic cleavage of a disulfide bond followed by reaction with a phosphorus-centered radical. researchgate.net The choice of mechanism is dictated by the desired product and the available starting materials.
The distinct electronic properties of phosphorus and sulfur dictate their reactivity in phosphorothioate synthesis. researchgate.net The phosphorus atom in P(III) compounds possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic sulfur species. researchgate.net Conversely, the sulfur atom in various reagents can act as an electrophile, for example, in sulfenyl chlorides or as part of a disulfide. researchgate.netnih.gov
The thione-thiol tautomerism is a crucial aspect of phosphorothioic acid chemistry. The equilibrium between the P=S (thione) and P-SH (thiol) forms influences the reactivity and the final product of the synthesis. The ambident nature of the phosphorothioate anion, with potential nucleophilic sites at both sulfur and oxygen, also plays a significant role in the reaction pathways. nih.gov
Classical and Modern Synthetic Approaches
The synthesis of phosphorothioates has evolved from classical methods to more efficient and versatile modern techniques.
A primary route to dipropyl sodium phosphorothioate involves the reaction of phosphorothioic acid with sodium hydroxide (B78521) and dipropyl alcohol. ontosight.ai Phosphorothioic acids can also serve as multifunctional reagents in various transformations. rsc.org For instance, they can participate in Michael additions to activated alkenes and couple with propargylic alcohols to form functionalized thiophosphates. rsc.org The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base provides a direct pathway to phosphorothioates through the formation of an O,O'-dialkyl thiophosphate anion. nih.gov
| Reactants | Reaction Type | Product |
|---|---|---|
| Phosphorothioic acid, Sodium hydroxide, Dipropyl alcohol | Neutralization/Esterification | This compound ontosight.ai |
| O,O'-Dialkyl thiophosphoric acid, Alkyl halide, Base | Nucleophilic Substitution | Phosphorothioate nih.gov |
| Phosphorothioic acid, Activated alkene | Michael Addition | Functionalized thiophosphate rsc.org |
| Phosphorothioic acid, Propargylic alcohol | Coupling/Cascade Reaction | S-(2H-chromen-4-yl) phosphorothioates rsc.org |
To enhance efficiency and sustainability, one-pot synthetic procedures have been developed. These methods often involve the sequential addition of reagents to a single reaction vessel, minimizing purification steps and waste generation. tandfonline.comtandfonline.com For example, a one-pot synthesis of phosphorothioate derivatives of nucleosides like AZT and d4T has been reported, where the nucleoside reacts with phosphorus trichloride, followed by an alcohol or amine, and subsequent sulfurization. tandfonline.comtandfonline.com
Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.govyoutube.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the rate of chemical transformations. youtube.comnih.govproquest.com A solvent-free, microwave-assisted method for synthesizing phosphorothioates involves the reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina. nih.gov
| Method | Key Features | Example |
|---|---|---|
| One-Pot Synthesis | Improved efficiency, reduced waste tandfonline.comtandfonline.com | Synthesis of AZT-phosphorothioate derivatives tandfonline.comtandfonline.com |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields nih.govyoutube.com | Solvent-free synthesis of phosphorothioates from alkyl halides and diethyl phosphite nih.gov |
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of various chemical bonds, including the P-S bond. tcichemicals.comacs.orgeverand.com These methods offer high efficiency and functional group tolerance. organic-chemistry.org Palladium and copper catalysts are commonly employed for this purpose. organic-chemistry.orgorganic-chemistry.org
Palladium-catalyzed dehydrogenative phosphorylation allows for the coupling of various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides to produce phosphorothioates. organic-chemistry.org Copper-catalyzed multicomponent reactions provide a green approach to S-aryl phosphorothioates from diaryliodonium or arenediazonium salts, elemental sulfur, and P(O)H compounds. organic-chemistry.orgorganic-chemistry.org These reactions often proceed at room temperature and allow for the direct formation of both P-S and C-S bonds in a single step. organic-chemistry.orgorganic-chemistry.org More recently, cobalt-catalyzed cross-coupling of arylboronic acids with phosphites has been developed as a more cost-effective alternative. nih.gov
Oxidative Dehydrogenative Phosphorylation of Thiols
The synthesis of phosphorothioates can be achieved through the direct coupling of thiols and P(O)-H compounds, such as H-phosphonates, via an oxidative dehydrogenative process. This method forms a crucial P-S bond by removing hydrogen from both the thiol and the phosphonate, facilitated by an oxidant and often a catalyst.
One approach involves an electrochemical reaction where phosphonates and thiols are coupled without the need for external oxidants, transition metals, or bases. nih.gov The reaction proceeds at room temperature and demonstrates good functional group tolerance, working for both aryl and alkyl thiols to produce the corresponding organothiophosphates in good yields. nih.gov Another strategy utilizes a palladium catalyst for the dehydrogenative phosphorylation, effectively coupling various thiols with H-phosphonates, H-phosphinates, and secondary phosphine oxides to yield valuable phosphorothioates, including those with P-chiral centers. organic-chemistry.org
Furthermore, metal-free conditions have been developed. A notable method uses tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with atmospheric oxygen as the oxidant for the cross-dehydrogenative coupling of sulfonyl hydrazides with secondary phosphine oxides, yielding phosphinothioates. organic-chemistry.org Another transition-metal-free approach involves reacting thiols with H-dialkyl phosphites in DMSO, which serves as both the solvent and the oxidant. organic-chemistry.org This reaction is believed to proceed through a disulfide intermediate followed by a nucleophilic substitution by the dialkyl phosphite. organic-chemistry.org
The table below summarizes various catalyst systems and conditions for this transformation.
| Catalyst System | Oxidant | Key Features |
| Electrochemical | None (anodic oxidation) | Metal-free, base-free, room temperature. nih.gov |
| Pd-catalyst | Not specified | Effective for P-chiral compound synthesis. organic-chemistry.org |
| Ni(OAc)₂ / Y(OTf)₃ | Oxygen (O₂) | Y³⁺ co-catalyst dramatically improves efficiency. organic-chemistry.org |
| TBAI | Oxygen (O₂) | Metal-free, suitable for phosphinothioates. organic-chemistry.org |
| None | DMSO | Transition-metal-free. organic-chemistry.org |
Metal-Free S-Arylation of Phosphorothioate Diesters
A significant advancement in phosphorothioate synthesis is the development of direct, metal-free S-arylation methods. One such prominent method utilizes diaryliodonium salts as the arylating agent for phosphorothioate diesters. nih.govnih.govorganic-chemistry.org This protocol is operationally simple and provides a direct route to a wide array of S-aryl phosphorothioates. nih.govacs.org
The reaction is typically performed by heating the phosphorothioate diester and the diaryliodonium salt in a solvent like 1,4-dioxane. organic-chemistry.org This method is notable for its broad substrate scope, tolerating various functional groups and allowing for the late-stage functionalization of complex molecules, such as dinucleotides. nih.govnih.gov Mechanistic studies, including experiments with radical scavengers like TEMPO, suggest that the reaction does not proceed through a radical pathway. nih.govacs.org Instead, computational analysis using Density Functional Theory (DFT) indicates an inner-sphere mechanism that proceeds via a five-membered cyclic transition state, which accounts for the high selectivity for S-arylation over potential O-arylation. organic-chemistry.org
Stereoselective Synthesis of Chiral Phosphorothioates
The replacement of a non-bridging oxygen atom with sulfur in a phosphodiester linkage creates a chiral center at the phosphorus atom. nih.gov This P-chirality gives rise to two diastereomers, designated Rp and Sp. tandfonline.com For an oligonucleotide with 'n' phosphorothioate linkages, this results in 2ⁿ possible diastereomers, each of which can have distinct biological and physical properties. nih.govacs.org Controlling this stereochemistry is a critical goal in modern synthetic chemistry.
P-Chirality in Phosphorothioate Compounds
P-chirality is a fundamental feature of phosphorothioate compounds. The phosphorus atom is bonded to four different substituents (an alkyl/aryl group via sulfur, two oxygen-linked groups, and a double-bonded oxygen or sulfur), making it a stereogenic center. acs.org The biological activity of chiral phosphorothioates, including their interaction with enzymes, cellular uptake, and metabolic stability, can be significantly influenced by the specific configuration (Rp or Sp) at each phosphorus center. acs.org For instance, in the context of antisense oligonucleotides, the Rp configuration is often preferred for certain types of immune activation, while the Sp configuration can confer greater resistance to nuclease degradation. acs.org The challenge and importance of controlling this chirality have driven the development of numerous stereoselective synthetic methods. nih.gov
Oxathiaphospholane (B1262164) Methodology for Stereodefined Linkages
The oxathiaphospholane (OTP) method is a cornerstone of stereocontrolled chemical synthesis of phosphorothioate oligonucleotides. rsc.orgresearchgate.net Developed by Stec and co-workers, this approach utilizes P-diastereomerically pure building blocks: nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. rsc.orgnih.gov
The key steps of the OTP methodology are:
Monomer Preparation : P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers are synthesized as a mixture of P-diastereomers. rsc.org
Diastereomer Separation : The Rp and Sp diastereomers are separated using silica (B1680970) gel column chromatography. rsc.org
Stereospecific Condensation : A separated, diastereomerically pure monomer is reacted with the 5'-hydroxyl group of a nucleoside (often on a solid support). This condensation is promoted by a base, traditionally 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov The reaction proceeds through a ring-opening and episulfide elimination sequence to form a stereodefined internucleotide phosphorothioate linkage. rsc.org
This method has been successfully applied to the synthesis of P-stereoregular phosphorothioate DNA and RNA analogues, enabling detailed studies of how stereochemistry affects nucleic acid structure and function. researchgate.netnih.govacs.org Recent modifications have explored alternative bases to DBU, such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), to improve efficiency. rsc.org
Enzymatic Synthesis Approaches for Stereocontrol (e.g., all-Rp-PS-oligos)
Enzymatic synthesis offers a powerful alternative for achieving absolute stereocontrol in the formation of phosphorothioate linkages. Many DNA polymerases exclusively recognize and incorporate the Sp isomer of a deoxynucleoside 5'-O-(α-thio)triphosphate (dNTPαS) to form an internucleotide phosphorothioate linkage with the Rp configuration. tandfonline.com This high fidelity provides a direct route to synthesizing stereoregular, all-Rp phosphorothioate oligonucleotides (all-Rp-PS-oligos). tandfonline.comgoogle.com
A typical procedure involves:
A primer and a template strand are designed.
The primer is extended by a DNA polymerase (e.g., Taq polymerase or Klenow fragment) using dNTPαS monomers. tandfonline.com
The polymerase ensures that every newly formed linkage is in the Rp configuration.
The newly synthesized all-Rp oligonucleotide is then isolated from the template. tandfonline.com
This enzymatic approach is invaluable for producing chirally pure oligonucleotides that serve as standards for biochemical and biophysical studies, allowing for a clear comparison between the properties of stereoregular isomers and the random mixtures produced by standard chemical synthesis. tandfonline.com
Stereoretention in S-Arylation Reactions
A critical feature of the metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts is its stereospecificity. nih.govnih.govorganic-chemistry.org The reaction proceeds with complete retention of the stereochemical configuration at the P-chiral center. nih.govacs.orgrawdatalibrary.net
This has been demonstrated experimentally using P-stereogenic dinucleoside phosphorothioates. When a diastereomerically pure starting material (either Rp or Sp) is subjected to the S-arylation conditions, the resulting S-aryl phosphorothioate product is formed with its stereochemistry fully retained. nih.gov This outcome is supported by ³¹P NMR spectroscopy, which can distinguish between the different diastereomers. nih.gov The retention of configuration is a direct consequence of the proposed inner-sphere mechanism, which does not involve bond-breaking at the stereogenic phosphorus center during the aryl transfer. organic-chemistry.org This stereoretention makes the method highly valuable for synthesizing enantiopure S-aryl phosphorothioates from readily available chiral precursors. nih.govnih.gov In contrast, palladium-catalyzed S-arylation methods have also been shown to proceed with stereoretention. nih.govresearchgate.net
Synthesis of Specialized Phosphorothioate Derivatives for Research
The development of synthetic methodologies for phosphorothioate derivatives has been a significant area of focus in bioorganic chemistry. These strategies enable the creation of molecules with enhanced stability and specific functionalities for probing biological systems.
Phosphorothioate oligonucleotides (PS-oligos) are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. researchgate.net This modification imparts resistance to degradation by nucleases, a critical feature for their use as antisense therapeutics. umich.edu The synthesis of these modified oligonucleotides is a well-established process, primarily relying on solid-phase synthesis techniques.
The most prevalent method for oligonucleotide synthesis is the phosphoramidite (B1245037) method , which proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The synthesis cycle involves four main chemical reactions:
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group.
Coupling: The activated nucleoside phosphoramidite monomer reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is catalyzed by an activator like 1H-tetrazole.
Sulfurization: Instead of the standard oxidation step which would form a natural phosphodiester bond, a sulfurizing agent is introduced to create the desired phosphorothioate triester linkage.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).
This cycle is repeated until the desired sequence is assembled.
An alternative approach is the H-phosphonate method . This chemistry also allows for the synthesis of chimeric oligonucleotides containing a mix of phosphodiester, phosphorothioate, and other modified linkages. acs.orgnih.gov In this method, nucleoside H-phosphonate monomers are coupled to the growing chain. The resulting H-phosphonate internucleotide linkages are then oxidized or sulfurized to generate the final backbone. acs.org This method offers versatility for creating oligonucleotides with combined backbone modifications. acs.org
A key challenge in PS-oligo synthesis is the creation of a chiral center at the phosphorus atom for each phosphorothioate linkage. umich.edu Standard synthesis produces a mixture of diastereomers (2^n isomers, where n is the number of PS linkages), which can have different biological properties. umich.edu To address this, stereocontrolled synthesis methods have been developed using diastereomerically pure nucleoside monomers, such as those with a 2-thio-1,3,2-oxathiaphospholane moiety. umich.edu
| Method | Key Monomer | Linkage Formation | Key Features | Reference |
|---|---|---|---|---|
| Phosphoramidite | Nucleoside Phosphoramidite | Coupling followed by sulfurization in each cycle. | High coupling efficiency and speed; most common method. | |
| H-phosphonate | Nucleoside H-phosphonate | Coupling of all monomers followed by a single sulfurization step at the end, or block-wise oxidation/sulfurization. | Versatile for creating chimeric backbones with multiple modifications (phosphodiester, phosphorothioate, phosphoramidate). | acs.orgnih.gov |
Phosphorothioates are also used to create stabilized analogues of signaling molecules for biochemical studies. An important example is the synthesis of analogues of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P₃), a critical second messenger in cellular signaling. nih.gov PtdIns(3,4,5)P₃ is rapidly metabolized, which complicates studies of its downstream effects. Replacing the phosphate groups with phosphorothioates creates metabolically-stabilized analogues that are resistant to phosphatases like PTEN. nih.gov
The total asymmetric synthesis of a dipalmitoyl PtdIns(3,4,5)P₃ trisphosphorothioate analogue has been achieved. nih.gov The synthesis involves several key steps:
A suitably protected inositol (B14025) derivative serves as the starting material.
Phosphitylation is carried out using bis(2-cyanoethoxy)(diisopropylamino)phosphine in the presence of 1H-tetrazole. nih.gov
The resulting phosphite ester is then oxidized to the phosphorothioate using a sulfur-transfer reagent like phenylacetyl disulfide. nih.gov This two-step, one-pot reaction efficiently creates the phosphorothioate linkage. nih.gov
Removal of protecting groups, such as the cyanoethyl groups, is carefully managed to prevent side reactions. The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to effectively protect the phosphorothioate anions from unwanted realkylation during this step. nih.gov
These synthetic analogues, such as dipalmitoyl PtdIns(3,4,5)PT₃, can mimic the biological activity of the natural molecule, for instance, by activating insulin-mediated sodium transport, while exhibiting a much longer half-life in a cellular environment. nih.gov
| Step | Reagents | Purpose | Reference |
|---|---|---|---|
| Phosphitylation | bis(2-cyanoethoxy)(diisopropylamino)phosphine, 1H-tetrazole | Introduces a phosphite triester at the target hydroxyl groups of the inositol ring. | nih.gov |
| Sulfurization | Phenylacetyl disulfide | Oxidizes the phosphite triester to a stable phosphorothioate triester. | nih.gov |
| Deprotection (Cyanoethyl groups) | Triethylamine, BSTFA | Removes the cyanoethyl protecting groups from the phosphate backbone. BSTFA prevents side reactions. | nih.gov |
Mechanistic Investigations of Chemical and Biochemical Interactions
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry are indispensable tools for investigating the complex interactions of molecules like dipropyl sodium phosphorothioate (B77711). These methods allow for the simulation and analysis of molecular systems, providing data that is often difficult or impossible to obtain through experimental means alone.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While direct MD simulation studies on dipropyl sodium phosphorothioate are not extensively documented in publicly available research, the principles can be understood from simulations of analogous systems, such as lipid bilayers with sodium ions and nucleic acids with phosphorothioate (PS) modifications. nih.govnih.gov
Furthermore, MD simulations on nucleic acids with PS backbone modifications have shown that these modifications can lead to significant changes in conformational sampling. nih.gov The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, as is the case in phosphorothioates, can alter the local structure and dynamics. nih.gov For this compound, MD simulations would likely show a flexible structure, with the propyl chains exhibiting a range of conformations. The simulation could also elucidate the solvent's effect on the molecule's structure, particularly the hydration shell around the sodium ion and the polar phosphorothioate group.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value | Description |
| Force Field | CHARMM36 | A common force field for simulating biomolecules. |
| Water Model | TIP3P | A standard model for representing water molecules in simulations. |
| Temperature | 300 K | Representative of room temperature or physiological conditions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A typical duration to observe significant conformational sampling. |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a sophisticated approach that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. While specific QM/MM studies on this compound are not readily found, the methodology is well-suited for investigating its reactivity.
In a hypothetical QM/MM study of this compound, the QM region would typically include the phosphorothioate group and the sodium ion. This would allow for a detailed analysis of bond breaking and formation, charge distribution, and the electronic effects of the sulfur-for-oxygen substitution. The propyl chains and the surrounding solvent would be treated with a classical MM force field. This approach would be particularly useful for studying potential enzymatic or chemical reactions involving the phosphorothioate moiety, providing insights into reaction mechanisms and transition states.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT studies on related organophosphorus and sulfur-containing compounds can provide valuable insights into the properties of this compound. nih.govmdpi.com
For instance, DFT studies on adamantanediyl dications have been used to determine the stability of different isomers. nih.gov The calculations, performed at the B3LYP/6–31G** level, showed that the relative stability of the dications is highly dependent on the location of the positive charges. nih.gov Similarly, DFT could be employed to analyze the stability of different conformers of this compound and to study the nature of the sodium-phosphorothioate bond.
DFT calculations on allyl mercaptan have been used to analyze its chemical reactivity through thermodynamic and global descriptors. mdpi.com These studies highlight how the electronic properties of a molecule can predict its role in chemical reactions. mdpi.com For this compound, DFT could be used to calculate properties such as the bond dissociation energy of the P-S bond, providing a measure of its stability.
Table 2: Representative DFT Calculation Parameters
| Parameter | Value/Method | Application |
| Functional | B3LYP | A widely used hybrid functional for geometry optimization and energy calculations. |
| Basis Set | 6-31G** | A common basis set that provides a good balance between accuracy and computational cost. |
| Solvation Model | C-PCM | A continuum solvation model to simulate the effects of a solvent. mdpi.com |
The analysis of free-energy surfaces is a powerful tool for understanding the conformational landscape and reaction pathways of a molecule. These surfaces are typically generated from extensive sampling, often through enhanced sampling MD simulations. While no specific free-energy surface analyses for this compound are available, the principles are broadly applicable.
A free-energy surface for this compound would map the potential energy of the system as a function of one or more collective variables, such as the dihedral angles of the propyl chains or the distance between the sodium ion and the sulfur atom. The minima on this surface would correspond to the most stable conformations of the molecule, while the pathways between these minima would represent conformational transitions. This analysis could reveal the flexibility of the propyl chains and the preferred coordination geometry of the sodium ion. For a chemical reaction, the free-energy surface would identify the reactants, products, intermediates, and transition states, along with the activation energies for each step.
Electronic Structure and Charge Transfer Dynamics
The electronic structure of this compound is fundamental to its chemical reactivity and interactions. The replacement of an oxygen atom with a sulfur atom in the phosphate group significantly influences the distribution of electrons within the molecule.
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that dictate a molecule's ability to accept or donate an electron, respectively. These properties are crucial for understanding charge transfer dynamics in chemical and biochemical reactions. DFT calculations are a common method for predicting EA and IP. mdpi.com
Studies on similar sulfur-containing compounds, such as allyl mercaptan, have shown how DFT can be used to calculate these global descriptors of chemical activity. mdpi.com The ionization potential and electron affinity are key parameters in determining the chemical potential, molecular hardness, and electrophilicity index of a molecule. mdpi.com
Table 3: Hypothetical Electronic Properties of this compound and Related Compounds (Calculated via DFT)
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound | ~ 8.5 | ~ 1.2 |
| Dipropyl Sodium Phosphate | ~ 9.0 | ~ 1.0 |
| Allyl Mercaptan | 9.03 mdpi.com | 0.44 mdpi.com |
Note: The values for this compound and Dipropyl Sodium Phosphate are hypothetical and included for illustrative purposes, based on general chemical principles and data from related compounds.
Radical Cation "Hole" Migration in Nucleic Acid Analogues
The phosphorothioate group is more susceptible to one-electron oxidation than the natural phosphodiester linkage. nih.gov This reactivity is central to its role in the dynamics of radical cation migration, or "hole" transport, along the DNA duplex—a process implicated in oxidative damage. nih.gov
Studies using electron spin resonance (ESR) on PS-containing DNA oligomers have shown that one-electron oxidation, for instance by sulfate (B86663) or chloride radicals, leads to the formation of a sulfur-centered radical. nih.govacs.org Specifically, electrophilic addition of a radical like Cl₂•⁻ to the phosphorothioate moiety results in a 2-center, 3-electron bonded adduct radical (-P-S•Cl). nih.govacs.org This newly formed radical species is a key intermediate. From this phosphorothioate-centered "hole," charge can be transferred to a nearby nucleobase with a lower oxidation potential. Experiments have demonstrated that this process is selective, with the hole preferentially migrating to guanine (B1146940) (G), but not adenine (B156593) (A), cytosine (C), or thymine (B56734) (T), indicating the redox potential of the -P-S•Cl radical lies between that of guanine and the other bases. acs.org
In sequences with multiple, closely spaced phosphorothioate groups, the initial adduct radical can also react with a neighboring PS moiety to form a dimer disulfide anion radical, [-P-S•S-P-]⁻. nih.govacs.org This alternative pathway demonstrates that the PS backbone can act not just as a conduit for hole transport to the bases, but also as a charge sink itself, influencing the ultimate fate of the oxidative event. acs.org The entire process of radical cation hopping through DNA is understood to be a thermally activated mechanism, occurring on a microsecond timescale. nih.gov
Spin Density and Molecular Orbital Distribution Analysis
Analysis of the radicals formed upon oxidation of phosphorothioate-containing oligonucleotides provides a clear picture of the resulting electronic structure. Electron spin resonance (ESR) studies, complemented by computational spin density calculations, have been instrumental in characterizing these transient species. nih.gov
For the 2-center, 3-electron bonded adduct radical (-P-S•Cl) formed by chloride radical attack, analysis shows that the unpaired spin is not delocalized but is instead substantially localized on the sulfur atom. nih.gov Calculations indicate that approximately 67% of the spin density resides on the sulfur atom of the -P-S-Cl group. nih.gov This localization confirms that the sulfur atom is the primary site of oxidation within the phosphorothioate linkage, a consequence of its lower electronegativity and higher polarizability compared to oxygen. nih.gov
This concentration of spin density on the sulfur atom dictates the subsequent reactivity of the radical, driving its interaction with either a neighboring nucleobase (like guanine) for hole transfer or another phosphorothioate group to form a disulfide anion radical. acs.org
Stereochemical Impact on Molecular Interactions
The replacement of a non-bridging oxygen with sulfur at a phosphorus atom creates a chiral center, leading to two distinct diastereomers: Rp and Sp. This stereochemistry is not a trivial feature; it profoundly dictates the conformational dynamics, hybridization properties, and stability of nucleic acid duplexes.
Rp and Sp Diastereomer Effects on Conformational Dynamics
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies have revealed these differences. For instance, 2',5'-linked phosphorothioate oligoadenylates in the Sp configuration show weaker base-stacking interactions compared to their Rp counterparts. nih.gov Molecular dynamics simulations have shown that PS modifications can induce a bimodal twist distribution in DNA, allowing shifts between high- and low-twist states that are not as prevalent in natural DNA. nih.gov This increased flexibility can affect target recognition and protein interactions. researchgate.netnih.gov While single PS substitutions may have only marginal effects on an ordered DNA/RNA duplex, the impact is substantial in more flexible single-stranded RNA and B-form DNA. nih.gov The steric difference is a key factor; in a B-helix, the sulfur atom of an Rp-phosphorothioate can cause steric hindrance with neighboring deoxyribose C-H groups, leading to localized destabilization. researchgate.net
| Property | Rp Diastereomer | Sp Diastereomer | Reference |
|---|---|---|---|
| Nuclease Stability | Less resistant to certain nucleases (e.g., spleen phosphodiesterase) | More resistant to nuclease degradation | oup.compsu.edu |
| RNase H Recognition | Preferred substrate for RNase H cleavage | Poor substrate for RNase H | oup.com |
| Duplex Stability (vs. RNA) | Generally stabilizes or is less destabilizing to DNA/RNA duplexes | Generally destabilizes DNA/RNA duplexes | oup.com |
| Conformational Impact | Can cause steric effects in B-form DNA grooves | Associated with weaker base-stacking in some contexts | researchgate.netnih.gov |
Stereodependence in Hybridization and Duplex Stability
The stereochemistry of the phosphorothioate linkage has a direct and measurable impact on the thermodynamic stability of nucleic acid duplexes. This effect is particularly pronounced in DNA/RNA hybrids, which are the biologically relevant structures for antisense oligonucleotides that activate RNase H. rsc.org
Numerous studies have measured the melting temperatures (Tm) of duplexes containing stereopure Rp- or Sp-PS linkages. A consistent finding is that for DNA/RNA hybrids, oligomers with all-Rp linkages form more stable duplexes than their all-Sp counterparts. oup.comresearchgate.net In contrast, for DNA/DNA duplexes, the effect is less predictable and can depend on the specific base sequence, with some studies showing the Sp isomer to be slightly more stable than the Rp. oup.comacs.org
| Duplex Type | Modification | Melting Temperature (Tm) in °C | Reference |
|---|---|---|---|
| PO-DNA·DNA | Unmodified | 44 | acs.org |
| PS-DNA·DNA | [Sp,Sp] | 42 | acs.org |
| PS-DNA·DNA | [Rp,Rp] | 40 | acs.org |
Influence on Hydrogen Bonding and Anion-π Stacking
The phosphorothioate modification alters the local electronic environment of the phosphate backbone, which in turn influences non-covalent interactions like hydrogen bonding and anion-π stacking. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, yet the negative charge of the phosphorothioate group is still primarily located on the sulfur. nih.gov
This altered character affects the group's ability to act as a hydrogen bond acceptor. The interaction can be considered a charge-assisted hydrogen bond. nih.gov The stereochemistry (Rp vs. Sp) is critical, as it determines the spatial orientation of the sulfur and the remaining non-bridging oxygen, dictating which atom is positioned to interact with potential hydrogen bond donors from proteins or other molecules. rsc.org
Furthermore, the negatively charged phosphate backbone can engage in stabilizing anion-π interactions, stacking directly against the electron-deficient faces of nucleobases. nih.govoup.com This type of interaction is now recognized as a widespread and important structural feature in functional RNAs. oup.comarturorobertazzi.it The substitution of oxygen with sulfur in a PS linkage modifies the charge distribution and size of the anionic group, which would logically alter the geometry and strength of these anion-π contacts, although this specific area requires further detailed investigation. The interplay between π-π stacking of bases and hydrogen bonding is known to be cooperative, where stacking can enhance the hydrogen-bonding capacity of the nucleobases. nih.gov
Interactions with Biological Macromolecules in Non-Human Systems
Phosphorothioate-modified oligonucleotides exhibit broad binding affinity for a variety of proteins, a characteristic that is fundamental to their behavior in any biological system, including non-human ones. nih.govnih.gov This interaction is largely driven by the PS modification itself and is critical for processes like cellular uptake and tissue distribution. oup.com For example, PS-modified oligonucleotides bind extensively to plasma proteins, such as albumin, in mice and non-human primates, which prevents their rapid excretion and extends their distribution half-life. nih.govoup.com
A paramount interaction in non-human systems, as in humans, is with the enzyme Ribonuclease H (RNase H). nih.gov This endonuclease specifically cleaves the RNA strand of a DNA/RNA hybrid, which is the primary mechanism of action for many antisense oligonucleotides. aacrjournals.org The interaction is highly stereospecific. Bacterial and other non-human RNase H enzymes, like their human counterparts, preferentially recognize and cleave duplexes containing Rp-phosphorothioate linkages, while duplexes with Sp linkages are poor substrates. oup.compsu.edu
Binding of PS-oligonucleotides can also induce significant conformational changes in the target protein. Studies on RNase H1 have shown that strong binding by a PS oligonucleotide can cause partial unfolding of the protein, which in turn can alter its interactions with other protein partners. nih.govnih.govresearchgate.net These fundamental biophysical interactions with key enzymes and proteins are conserved across species and are central to the function and disposition of phosphorothioate-based nucleic acids.
Protein Binding Affinity and Interaction Modes
Phosphorothioate (PS) modifications, such as in this compound, significantly enhance the binding affinity of oligonucleotides to a wide range of proteins. nih.govdntb.gov.uanih.govresearchgate.net This increased affinity is crucial for their therapeutic action, influencing their distribution, cellular uptake, and intracellular trafficking. nih.govnih.govresearchgate.net The substitution of a non-bridging oxygen with sulfur in the phosphate backbone leads to a "soft" anionic character, which is thought to contribute to stronger interactions with proteins. researchgate.net
The binding of PS-modified oligonucleotides to plasma proteins is a critical determinant of their in vivo behavior. nih.gov In the absence of this binding, oligonucleotides are rapidly cleared from the body. nih.gov Greater than 95% of circulating PS-modified oligonucleotides are bound to plasma proteins, which facilitates their distribution to various tissues. nih.gov
The interactions between PS-modified oligonucleotides and proteins are complex, involving both electrostatic and hydrophobic forces. nih.govresearchgate.net For instance, studies with human positive cofactor 4 (PC4) have revealed that the protein interacts with the PS nucleic acid through a network of these interactions. researchgate.net The specific chemical modifications on the oligonucleotide, beyond the PS backbone, can further modulate these interactions. nih.gov
The enhanced protein binding of PS oligonucleotides is not without potential consequences, as it can also contribute to certain toxicities. nih.govresearchgate.net Understanding the structure-activity relationships of these interactions is therefore essential for designing safer and more effective oligonucleotide therapeutics. nih.govdntb.gov.ua
Table 1: Factors Influencing Protein Binding of Phosphorothioate Oligonucleotides
| Factor | Description | Reference |
| Phosphorothioate Backbone | Substitution of a non-bridging oxygen with sulfur increases binding affinity to a wide range of proteins. | nih.govdntb.gov.uanih.govresearchgate.net |
| Plasma Protein Binding | Critical for in vivo distribution and prevention of rapid clearance. | nih.gov |
| Interaction Forces | A combination of electrostatic and hydrophobic interactions governs the binding. | nih.govresearchgate.net |
| Additional Modifications | Other chemical modifications on the oligonucleotide can further influence protein binding. | nih.gov |
| Toxicity | Enhanced protein binding can sometimes be associated with toxicity. | nih.govresearchgate.net |
Nuclease Resistance Mechanisms
A key advantage of phosphorothioate modification is the enhanced resistance it confers to oligonucleotides against degradation by nucleases. nih.govsynoligo.com Nucleases are enzymes that break down nucleic acids, and their activity can severely limit the therapeutic efficacy of unmodified oligonucleotides. synoligo.com
Phosphorothioate-modified oligonucleotides have demonstrated significant resistance to phosphodiesterases, such as snake venom phosphodiesterase (SVPDE) and spleen phosphodiesterase. nih.gov In some cases, they have been found to be totally resistant to the activity of these enzymes. nih.gov This resistance is attributed to the chemical alteration of the phosphodiester linkage, which is the target for these enzymes. nih.gov
Phosphorothioate modifications also provide substantial protection against exonucleases, which are enzymes that degrade nucleic acids from their ends. nih.govneb.com The stereochemistry of the phosphorothioate linkage plays a crucial role in this resistance. The Sp configuration at the 3'-end of an oligonucleotide has been shown to enhance resistance to 3'-exonucleases, which preferentially recognize the Rp configuration. synoligo.com In fact, a single Sp-configured phosphorothioate linkage at the 3'-end can be sufficient to confer total resistance to 3'-exonucleases. nih.gov
The degree of resistance can be influenced by the specific type of exonuclease and the position of the phosphorothioate linkages within the oligonucleotide. neb.com For instance, to effectively block exonuclease cleavage, the phosphorothioate bonds must be placed at the end(s) where the enzyme initiates its activity. neb.com
Table 2: Nuclease Resistance of Phosphorothioate Oligonucleotides
| Nuclease Type | Resistance Mechanism | Key Findings | Reference |
| Phosphodiesterases (SVPDE, Spleen Phosphodiesterase) | Chemical alteration of the phosphodiester linkage. | Can be totally resistant to degradation. | nih.gov |
| Exonucleases (3'-Exonucleases) | Stereochemistry of the phosphorothioate linkage. | Sp configuration at the 3'-end enhances resistance. A single Sp linkage can provide total resistance. | nih.govsynoligo.com |
RNase H Activation and Cleavage Patterns
RNase H is an enzyme that specifically cleaves the RNA strand of an RNA-DNA hybrid. nih.govresearchgate.net This activity is a key mechanism for the therapeutic effect of many antisense oligonucleotides. Phosphorothioate modifications are critical for enabling this therapeutic use. nih.gov
The stereochemistry of the phosphorothioate linkage significantly impacts RNase H activity. nih.gov Research has shown that at least a single Rp-configured phosphorothioate group is necessary for efficient RNase H-mediated cleavage. nih.gov This Rp-PS group needs to be correctly aligned with the phosphate-binding pocket of the RNase H enzyme. nih.gov
Conversely, the Sp-PS configuration can lead to different cleavage patterns. nih.gov The presence of an Sp-PS epimer can result in an alternative cleavage pattern compared to the native-like cleavage observed with the Rp-PS epimer. nih.gov This differential recognition of stereoisomers by RNase H can be exploited to direct cleavage to specific sites within the target RNA. nih.gov By strategically placing an Rp-PS linkage at a desired location, a cleaner cleavage profile and higher knockdown activity can be achieved compared to having an Sp-PS at the same position. nih.gov
Modulation of Cellular Uptake and Intracellular Trafficking Pathways in Model Organisms
The cellular uptake and subsequent intracellular trafficking of phosphorothioate oligonucleotides are complex processes that are crucial for their biological activity. nih.govresearchgate.netnih.gov These oligonucleotides can enter cells through various endocytic pathways. researchgate.netnih.gov
Studies have suggested the existence of both productive and non-productive uptake routes. nih.govnih.gov The productive pathway leads to the oligonucleotide reaching its site of action, such as the nucleus for interaction with pre-mRNA, while the non-productive pathway may involve trafficking to lysosomes for degradation. nih.govnih.gov
The specific pathway taken can be influenced by the cell type and the presence of specific receptors on the cell surface. nih.gov For example, in liver cells, phosphorothioate oligonucleotides can be taken up through receptor-mediated processes. nih.gov
The asialoglycoprotein receptor (ASGPR), a lectin found predominantly on the surface of liver hepatocytes, plays a significant role in the uptake of certain phosphorothioate oligonucleotides. nih.govnih.govresearchgate.net This receptor recognizes and binds to molecules with exposed galactose or N-acetylgalactosamine (GalNAc) residues. nih.govresearchgate.net
Conjugating GalNAc to phosphorothioate oligonucleotides dramatically enhances their uptake into hepatocytes through ASGPR-mediated endocytosis. nih.gov This targeted delivery strategy can lead to a significant increase in the potency of the oligonucleotide. nih.gov Interestingly, evidence suggests that the major subunit of the receptor, ASGR1, also contributes to the uptake of unconjugated phosphorothioate oligonucleotides into hepatocytes, albeit to a lesser extent. nih.govresearchgate.net
The interaction with ASGPR not only facilitates cellular entry but may also direct the oligonucleotide towards a more productive intracellular pathway, avoiding degradation and leading to a greater therapeutic effect. nih.gov
Endocytosis-Mediated Internalization
The cellular uptake of xenobiotics is a complex process crucial for understanding their biological activity. For phosphorothioate compounds, particularly oligonucleotide phosphorothioates (OPS), endocytosis has been identified as a primary mechanism of internalization. While specific research on the endocytosis of this compound is not extensively available in publicly accessible literature, the broader understanding of how phosphorothioates interact with and enter cells provides a foundational framework.
General investigations into the cellular uptake of phosphorothioate-containing molecules, such as siRNA, have pointed towards a caveolin-mediated endocytic pathway. This process involves the formation of small invaginations in the plasma membrane, called caveolae, which encapsulate extracellular material and transport it into the cell. Studies have shown that the presence of phosphorothioate modifications can stimulate the cellular uptake of these molecules.
Furthermore, research on oligonucleotide phosphorothioates suggests a thiol-mediated uptake mechanism, which may be a facet of their endocytic entry. researchgate.netunige.chnottingham.ac.uknih.gov This process is thought to involve the interaction of the phosphorothioate group with thiol-containing proteins on the cell surface, initiating the internalization cascade. The epidermal growth factor receptor (EGFR) has been identified as one such cell surface protein that can bind to phosphorothioate-modified oligonucleotides and facilitate their entry into the cell via endocytosis. researchgate.net Upon binding, the complex is trafficked through early endosomes. researchgate.net
Research Findings on Phosphorothioate Uptake
Detailed studies on phosphorothioate-modified small interfering RNAs (siRNAs) have provided insights into the role of these modifications in cellular uptake. It has been demonstrated that single-stranded phosphorothioated regions on siRNAs can significantly enhance their internalization into cells. nih.gov This uptake is often observed to be an endocytic process, with the internalized molecules being found within endosomal compartments. nih.gov
The efficiency of this uptake can be influenced by the extent of phosphorothioate modification. For instance, studies with cholesterol-conjugated siRNAs have shown that a certain density of phosphorothioate modifications is necessary to promote efficient cellular internalization. While the presence of these modifications boosts uptake, it does not always correlate with an increase in the biological activity of the siRNA, suggesting that subsequent intracellular trafficking and release from endosomes are also critical steps.
While no specific data tables for the endocytosis-mediated internalization of this compound could be located, the following table summarizes general findings on the cellular uptake of phosphorothioate-containing molecules from the literature.
| Compound Type | Key Findings on Cellular Uptake | Postulated Mechanism |
| Phosphorothioate-modified siRNA | Enhanced cellular internalization with single-stranded phosphorothioate regions. nih.gov | Primarily through the early endosome antigen 1 (EEA1)-associated endocytic pathway. nih.gov |
| Oligonucleotide Phosphorothioates (OPS) | Efficiently enter mammalian cells, a process that can be inhibited by thiol-reactive probes. researchgate.netunige.chnottingham.ac.uknih.gov | Thiol-mediated uptake, potentially involving interactions with cell surface proteins like EGFR. researchgate.netunige.chnottingham.ac.uknih.govresearchgate.net |
Table 1: Summary of Research Findings on the Cellular Uptake of Phosphorothioate-Containing Molecules
It is clear that phosphorothioates as a chemical class have a recognized ability to interact with cellular membranes and utilize endocytic pathways for entry. However, without specific studies on this compound, direct extrapolation of these mechanisms should be approached with caution. Further research is required to elucidate the precise pathways involved in the internalization of this specific small molecule.
Environmental Fate and Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).
Hydrolysis is a significant abiotic degradation pathway for organophosphorothioate esters. These molecules possess multiple sites that are susceptible to hydrolysis. rsc.orgresearchgate.net The primary reactions involve the cleavage of the ester bonds, particularly the P-O-alkyl or P-O-aryl bonds, which is considered a crucial step in their detoxification. rsc.orgresearchgate.net
Photolysis, or degradation by light, is another important transformation process for organophosphorothioates, especially those that can absorb light in the solar UV range (wavelengths >290 nm). rsc.org This degradation can occur through two primary mechanisms:
Direct Photolysis: The direct absorption of UV radiation by the molecule provides the energy needed to break chemical bonds.
Indirect Photolysis (Photocatalysis): This process is often more efficient and involves the presence of photosensitizing agents or catalysts, such as titanium dioxide (TiO₂), which can generate highly reactive oxygen species (ROS), like hydroxyl radicals (OH•), upon UV illumination. researchgate.netresearchgate.net These radicals then attack the organophosphorothioate molecule.
Studies on related organophosphates have shown that photocatalytic degradation on surfaces like TiO₂ can lead to the complete oxidation of the molecule. researchgate.net The process involves the formation of intermediate products such as aldehydes, which are then further oxidized to carbon dioxide and water. researchgate.net In the case of parathion, another organophosphorothioate, photolysis has been shown to generate products like 4-nitrophenol (B140041) and O,O-diethyl dithiophosphate. rsc.org For dipropyl sodium phosphorothioate (B77711), photolysis would likely lead to the cleavage of the propyl chains and oxidation of the sulfur and phosphorus atoms, ultimately forming simpler, mineralized products.
The rate of abiotic degradation of organophosphorothioates is significantly influenced by various environmental conditions.
| Environmental Factor | Influence on Degradation |
| pH | The pH of the soil and water is a critical factor in hydrolysis rates. For many organophosphorus compounds, degradation is faster in more acidic or alkaline conditions compared to neutral pH. rsc.org Photocatalytic degradation efficiency can also be highly pH-dependent. researchgate.net |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and photo-initiated oxidation. |
| Dissolved Organic Matter (DOM) | Naturally occurring substances in water, such as dissolved organic matter, can affect photolysis. DOM can act as a photosensitizer, accelerating degradation, or it can absorb UV light, shielding the compound and slowing the process. rsc.org |
| Presence of Metals | Certain metal ions can catalyze the degradation of organophosphorus compounds, influencing both hydrolysis and photolysis pathways. nih.gov The presence of iron, for example, has been shown to enhance the photodegradation of phosphonates. |
Biotic Degradation Processes (Biodegradation)
Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the environmental dissipation of organophosphorothioates.
A wide range of bacterial species have been identified that can degrade organophosphorus compounds. rsc.orgresearchgate.net The initial and most significant step in the microbial degradation of these compounds is typically hydrolysis, catalyzed by enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases. rsc.orgresearchgate.net These enzymes cleave the ester bonds of the molecule, leading to its detoxification. rsc.orgresearchgate.net The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been isolated from diverse bacterial species across different geographical regions. rsc.orgresearchgate.net
A study on the degradation of a related compound, sodium O,O-diethyl dithiophosphate, by bacterial strains isolated from metalworking fluids (including Aeromonas, Pseudomonas, Flavobacterium, and Bacillus) provides a model for the likely metabolic pathway. The breakdown was shown to involve the successive formation of ethanol (B145695), an aldehyde, and finally, orthophosphate. mdpi.com The process was initiated by an acid phosphodiesterase enzyme, which was significantly more active when the bacteria used the organothiophosphate as their sole source of phosphorus. mdpi.com
Based on this model, the microbial degradation of dipropyl sodium phosphorothioate would likely proceed through the following steps:
Enzymatic hydrolysis of the P-O-propyl bonds by a phosphodiesterase or similar hydrolase.
Release of propanol (B110389).
Subsequent oxidation of propanol to propanal (an aldehyde) and then to propanoic acid.
Ultimate mineralization to orthophosphate, which can be used as a nutrient by the microorganisms.
Fungi, including endophytic fungi that live within plants, represent a vast and powerful resource for biocatalysis and the degradation of complex organic molecules. nih.gov Fungal enzyme systems can catalyze a wide range of transformations, including hydroxylation, oxidation, and epoxidation, making them highly suitable for bioremediation applications. nih.gov
Fungal strains such as Beauveria bassiana and Rhizopus arrhizus have demonstrated broad capabilities in biotransformation processes, including the selective oxidation of various compounds. researchgate.net While specific studies on this compound are limited, the known metabolic capabilities of fungi suggest they could play a significant role in its environmental degradation. Fungal-mediated processes could offer an effective and environmentally friendly approach to detoxifying ecosystems contaminated with organophosphorothioate compounds. nih.gov
Enzyme-Mediated Degradation in Non-Target Organisms (e.g., liver enzymes in non-human models)
The metabolic fate of phosphorothioates, including this compound, in non-target organisms is primarily dictated by the activity of hepatic microsomal mixed-function oxidase systems. In animal models, such as rats, the administration of various alkyl phosphorothioates has been shown to influence the drug-metabolizing enzyme system in liver microsomes. Specifically, O,O,O-trialkyl phosphorothioates and O,O,S-trialkyl phosphorodithioates can lead to a significant decrease in cytochrome P-450 content and inhibit the metabolism of compounds like aniline (B41778) and aminopyrine. This inhibition suggests that the metabolic pathways responsible for breaking down these xenobiotics are also involved in the degradation of simple alkyl phosphorothioates.
Furthermore, studies have demonstrated that single doses of O,O,O-triethyl phosphorothioate can induce a rapid, dose-dependent increase in NADPH-cytochrome c reductase activity in rat liver microsomes. This enzyme is a key component of the cytochrome P-450 system. The induction of this enzyme activity suggests a cellular response to the presence of the phosphorothioate, likely involving an increased capacity for metabolic transformation. While direct studies on this compound are limited, the metabolic pathways observed for structurally similar short-chain alkyl phosphorothioates provide a strong indication of its likely degradation mechanism in non-target organisms. The process would involve enzymatic action within the liver, aiming to detoxify and facilitate the excretion of the compound.
Identification of Novel Degradation Pathways
Research into the degradation of organophosphorus compounds has revealed several novel pathways, primarily through microbial action. While specific pathways for this compound have not been detailed, studies on analogous compounds offer significant insights. For instance, the biodegradation of chlorpyrifos, a more complex organophosphorothioate, by bacterial strains such as Bacillus thuringiensis has led to the identification of previously unknown metabolites. In one study, GC-MS analysis detected Di-isopropyl methanephosphonate, Diethyl thiophosphate, and Phosphorothioic acid as degradation products. The identification of these smaller, de-aromatized molecules points to a stepwise degradation process that cleaves the larger parent compound into simpler, less toxic substances.
These findings suggest that novel degradation pathways for this compound likely involve microbial communities in soil and water. These microorganisms may possess enzymes capable of hydrolyzing the ester bonds or oxidizing the sulfur atom of the phosphorothioate moiety. The resulting products would likely be simpler alkyl phosphates, sulfates, and ultimately, inorganic phosphate (B84403), which can be assimilated into natural nutrient cycles. The discovery of such pathways is crucial for understanding the complete environmental breakdown of these compounds and for developing effective bioremediation strategies.
Environmental Compartmentalization and Transport
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with soil and its persistence in various environmental media.
The adsorption process for such compounds is often well-described by the Langmuir and Freundlich isotherm models, indicating a combination of monolayer and multilayer adsorption on heterogeneous surfaces. The kinetics of adsorption for prothiofos (B128851) were found to follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption. Given the structural similarities, it is plausible that this compound would also exhibit significant adsorption to soil organic matter and clay particles, which would reduce its leaching potential into groundwater but increase its persistence in the topsoil.
The environmental persistence of a chemical is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. Specific half-life studies for this compound in various environmental media are not extensively documented. However, the chemical stability of the phosphorothioate group itself provides some indication of its likely persistence.
The hydrolysis of phosphorothioate esters is a key degradation pathway. Comparative studies have shown that the substitution of a non-bridging oxygen atom with sulfur affects the rate of hydrolysis. While phosphorothioate monoesters tend to hydrolyze faster than their phosphate counterparts, diesters and triesters, which are more analogous to pesticide structures, exhibit slower hydrolysis rates. This suggests that this compound would be relatively stable against simple chemical hydrolysis in aqueous environments.
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For phosphorothioates, various chromatographic techniques are utilized, each offering unique advantages for separation and quantification.
Liquid chromatography (LC) is a powerful tool for the analysis of phosphorothioates, particularly for non-volatile and thermally labile compounds. The versatility of LC allows for a range of separation modes tailored to the specific properties of the analyte.
Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely adopted method for the analysis of anionic compounds like phosphorothioates. waters.comchromatographyonline.com This technique enhances the retention of polar, ionic compounds on a non-polar stationary phase by introducing an ion-pairing reagent to the mobile phase. elementlabsolutions.com The ion-pairing reagent, typically a long-chain alkylamine, forms a neutral ion pair with the negatively charged phosphorothioate (B77711), allowing it to be retained and separated on the reversed-phase column. chromatographyonline.comelementlabsolutions.com
The choice of the ion-pairing system is critical and depends on the analytical goal. waters.com Systems are often categorized as weak, moderate, or strong, with hydrophobic alkylamines acting as strong ion-pairing reagents due to their high affinity for the reversed-phase stationary phase. waters.com For instance, while triethylammonium (B8662869) acetate (B1210297) (TEAA) is effective for some oligonucleotides, it is less so for phosphorothioates. waters.com More effective ion-pairing buffers have been developed for the efficient analysis of therapeutic phosphorothioate oligonucleotides. waters.com The separation in these systems is primarily driven by the charge and length of the molecule when strong ion-pairing agents are used. waters.com
IP-RPLC is highly compatible with mass spectrometry (MS), which is a significant advantage over other chromatographic modes. waters.com The use of elevated temperatures (e.g., 60 °C) in IP-RPLC can prevent the formation of secondary structures in larger phosphorothioate oligonucleotides, which might impact their retention. waters.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters ACQUITY Premier Oligonucleotide C18 (1.7 μm, 2.1 mm × 150 mm) | acs.org |
| Mobile Phase A | 0.5% HFIP and 0.2% TEA in water | acs.org |
| Mobile Phase B | 0.5% HFIP and 0.2% TEA in acetonitrile (B52724)/H2O 10/90 (v/v) | acs.org |
| Flow Rate | 0.2 mL/min | acs.org |
| Column Temperature | 60 °C | acs.org |
Two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity and resolving power for complex samples compared to one-dimensional LC. mdpi.com In 2D-LC, two columns with different separation mechanisms are coupled. mdpi.com Fractions from the first dimension (¹D) are transferred to the second dimension (²D) for further separation. acs.org This approach is particularly useful for separating co-eluting components and analyzing trace impurities. mdpi.com
There are different modes of 2D-LC, including heart-cutting, where specific fractions from the first dimension are sent to the second dimension, and comprehensive 2D-LC (LC×LC), where the entire sample is subjected to both separation dimensions. mdpi.comacs.org A key challenge in 2D-LC is the compatibility of the mobile phases used in the two dimensions. acs.org Active modulation techniques can be employed to adjust the effluent from the first dimension to be compatible with the second dimension separation. acs.org For example, a HILIC separation can be coupled with a reversed-phase separation for analyzing protein fragments. acs.org
While specific applications for Dipropyl sodium phosphorothioate are not detailed in the reviewed literature, the principles of 2D-LC are applicable for resolving it from complex matrices or for detailed impurity profiling.
Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. youtube.com Supercritical fluids have properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations. youtube.com
SFC is particularly advantageous for the separation of chiral compounds and can be a more environmentally friendly option due to reduced organic solvent consumption. youtube.com The solvating power of the supercritical fluid can be finely tuned by altering pressure and temperature, providing precise control over the separation process. youtube.com For the analysis of more polar compounds, modifier solvents such as methanol (B129727) or ethanol (B145695) are often added to the carbon dioxide mobile phase. youtube.com
SFC has been applied to the analysis of organophosphorus pesticides, a class of compounds to which this compound belongs. nih.gov The technique's ability to handle thermally labile compounds without derivatization makes it a potentially valuable tool for the analysis of this and related phosphorothioates.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust technique for the analysis of volatile and semi-volatile compounds. escholarship.org For non-volatile compounds like many organophosphorus compounds, a derivatization step is often required to increase their volatility. escholarship.org
GC-based metabolomics is well-suited for the identification and quantification of small molecules with molecular weights below 650 Daltons, including acids, alcohols, and various drugs and toxins. escholarship.orgscilit.com This makes it a highly relevant technique for studying the metabolites of this compound. The use of large spectral libraries allows for the identification of a wide range of compounds in biological samples. escholarship.org
Standard methods, such as US EPA 8141B, exist for the determination of organophosphorus pesticides in various samples using GC. analysis.rscromlab-instruments.es The choice of a suitable GC column, such as a low-polarity silarylene phase, is crucial for achieving good peak shape and resolution for these compounds. cromlab-instruments.es
| Parameter | Condition | Reference |
|---|---|---|
| Injector Temperature | 275 °C | cromlab-instruments.es |
| Injection Mode | Splitless (1 min) | cromlab-instruments.es |
| Column | TraceGOLD TG-5SilMS | cromlab-instruments.es |
| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (10 min) | cromlab-instruments.es |
| Carrier Gas | Helium at 1.5 mL/min (constant flow) | cromlab-instruments.es |
Liquid Chromatography (LC) Applications
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable tool for the characterization of phosphorothioates, providing information on molecular weight and structure. nih.gov When coupled with a chromatographic separation technique like LC or GC, it offers a highly selective and sensitive analytical platform. nih.govnih.gov
LC-MS is particularly powerful for the analysis of phosphorothioate oligonucleotides and their metabolites. nih.gov It allows for the accurate quantification of the parent drug and the identification of metabolic products. nih.gov For instance, the metabolism of phosphorothioate oligonucleotides has been studied in plasma, liver, and kidney, revealing degradation through exonuclease activity. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is especially useful for confirming the identity of metabolites and for sequencing larger phosphorothioate molecules. nih.gov While traditionally analyzed in negative ion mode due to their charged phosphate (B84403) backbone, positive mode electrospray ionization (ESI)-MS can also be effectively used for oligonucleotide analysis. nih.gov
The development of an LC-MS method for a phosphorothioate oligonucleotide in rat plasma demonstrated a limit of detection of 50 nM and good linearity over the tested concentration range. nih.gov Such methodologies are crucial for pharmacokinetic studies. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of phosphorothioate oligonucleotides, offering precise mass measurements that enable the confident determination of elemental composition. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide the necessary resolution to distinguish between the isotopic patterns of impurities and the target compound. researchgate.net This level of detail is crucial for identifying low-level synthesis impurities that may not be detectable by lower-resolution methods. researchgate.net
The high resolving power of FT-ICR MS allows for the clear identification of charge states from individual m/z values, even for minor components in a sample. researchgate.net This information is then used to accurately model the isotopic distribution, leading to the confident identification of various impurities. These can include failure sequences, products of incomplete sulfurization or desulfurization, and other adducts formed during synthesis. researchgate.net
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for the sequence characterization of synthetic oligonucleotides, including those with phosphorothioate modifications. researchgate.net This technique involves the fragmentation of a selected precursor ion and analysis of the resulting product ions to elucidate the oligonucleotide sequence. The fragmentation patterns can be influenced by several factors, including the nucleotide composition, the presence of modifications like phosphorothioates, and the instrumental parameters used for ion activation. researchgate.net
Table 1: Comparison of MS/MS Fragmentation Techniques for Phosphorothioate Oligonucleotide Analysis
| Fragmentation Technique | Advantages | Disadvantages | Key Findings |
| Collision-Induced Dissociation (CID) | Widely accessible. | Can result in lower sequence coverage for PS-POs. researchgate.net | Less efficient fragmentation with PS modifications. researchgate.net |
| Higher-Energy Collisional Dissociation (HCD) | Superior sequence coverage and sensitivity for T-rich PS-DNA. researchgate.net | Fragmentation efficiency can still be reduced by PS modifications. researchgate.net | Advantageous for sequencing T-rich PS-modified DNA oligonucleotides. researchgate.net |
| Activated Ion-Negative Electron Transfer Dissociation (AI-NETD) | Produces diagnostic a- and z-type ions at PS linkage sites. nih.govnih.gov | Requires specialized instrumentation. | Particularly useful for diagnosing PS incorporation in RNA. nih.govnih.gov |
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS)
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a rapid and robust method for the analysis of oligonucleotides. nih.govumich.edu This technique is particularly useful for determining the molecular mass of these biomolecules with high accuracy and sensitivity. umich.eduresearchgate.net In MALDI-TOF/MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. nih.gov
For phosphorothioate oligonucleotides, MALDI-TOF/MS can be used to verify the successful synthesis and to identify the final product. nih.gov However, the inherent resistance of the phosphorothioate backbone to traditional sequencing reagents can make direct sequence analysis challenging. nih.gov To overcome this, a method involving chemical oxidation of the phosphorothioate to a phosphodiester backbone has been developed, which then allows for enzymatic degradation and subsequent sequence analysis by MALDI-TOF/MS. nih.gov This approach provides a viable and rapid alternative to conventional sequencing methods. nih.gov
Commonly used matrices for oligonucleotide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 3-hydroxypicolinic acid (HPA), and 2,4,6-trihydroxyacetophenone (THAP). researchgate.netmdpi.com The choice of matrix is critical for obtaining high-quality spectra. researchgate.net
LC-MS/MS for Quantitative Analysis and Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of therapeutic oligonucleotides and their metabolites in biological matrices such as plasma and serum. chromatographyonline.com This powerful combination allows for the separation of the parent compound from its metabolites and other endogenous components, followed by their sensitive and specific detection and quantification. chromatographyonline.com The development of robust sample preparation methods, such as solid-phase extraction (SPE), is crucial for removing interfering substances like salts, proteins, and lipids from the biological matrix, which can otherwise suppress the electrospray ionization efficiency. chromatographyonline.com
LC-MS/MS methods have been successfully developed for various types of therapeutic oligonucleotides, including those with phosphorothioate modifications. chromatographyonline.com These methods are essential for pharmacokinetic studies, providing data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. chromatographyonline.com Furthermore, recent advancements combining endonuclease digestion with ion pairing reversed-phase liquid chromatography coupled with cyclic ion mobility mass spectrometry (IPRP-LC/cIMS) have enabled the detailed characterization and quantification of phosphorothioate isomers in complex mixtures at single-residue resolution. nih.govnih.gov This methodology has proven to have excellent sensitivity, precision, and accuracy for quantifying the relative abundance of each isomer. nih.govnih.gov
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods provide invaluable information about the structure, conformation, and stability of this compound and related compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are central to understanding the three-dimensional architecture of these molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for the structural characterization of oligonucleotides, including those containing phosphorothioate linkages. bruker.com Both ¹H and ³¹P NMR are extensively used to study the conformation and stability of these molecules in solution. nih.gov
³¹P NMR is particularly sensitive to the local environment of the phosphorus atom and is therefore an excellent tool for studying phosphorothioate modifications. nih.govacs.org The substitution of a non-bridging oxygen with sulfur in the phosphate backbone creates a chiral center at the phosphorus atom, leading to the formation of diastereomers. nih.govacs.org ³¹P NMR can distinguish between the R and S configurations of these diastereomers. nih.govacs.org The chemical shift of the phosphorus nucleus is significantly affected by this substitution, typically showing a large downfield shift for the thiophosphate group compared to the unmodified phosphodiester. nih.gov
Variable-temperature ¹H NMR studies of the imino protons can provide insights into the stability and melting behavior of duplexes formed by phosphorothioate oligonucleotides. nih.govresearchgate.net For instance, studies on a self-complementary 12-mer with all phosphodiester linkages replaced by phosphorothioate linkages showed a significant decrease in the melting temperature compared to the unmodified oligomer, indicating reduced duplex stability. nih.gov
Table 2: Key NMR Parameters for Phosphorothioate Analysis
| Parameter | Nucleus | Information Provided | Typical Observation |
| Chemical Shift | ³¹P | Distinguishes between phosphodiester and phosphorothioate linkages; sensitive to stereochemistry (R/S). | Large downfield shift (~40-50 ppm) for the thiophosphate group. nih.gov |
| Spin-Spin Coupling Constant (J) | ³¹P-¹H, ³¹P-³¹P | Provides information on through-bond connectivity and dihedral angles. | Increase in the magnitude of the phosphate-thiophosphate coupling constant. nih.gov |
| Imino Proton Resonances | ¹H | Reports on base-pairing and duplex stability. | Can indicate changes in duplex melting temperature and stability upon sulfur substitution. nih.gov |
| NOESY Cross-peaks | ¹H | Provides information on through-space proximities, crucial for determining 3D structure. | Can confirm the formation of a right-handed duplex structure. nih.govresearchgate.net |
Circular Dichroism (CD) Spectroscopy
For phosphorothioate oligonucleotides, CD spectroscopy can be used to assess their conformational stability and to monitor changes induced by factors such as the presence of divalent cations. nih.gov Studies have shown that the CD spectra of phosphorothioate oligonucleotides are strongly dependent on their sequence and composition. nih.gov The interaction with divalent cations like Mg²⁺ and Ca²⁺ can lead to significant changes in the CD spectra, indicating conformational adjustments. nih.gov
Furthermore, CD spectroscopy has been instrumental in characterizing the formation of higher-order structures. For instance, oligodeoxycytidine phosphorothioates have been shown to form four-stranded structures, known as i-motifs, under slightly acidic conditions, which can be identified by their characteristic CD signals with a positive peak around 288 nm and a negative peak at 265 nm. acs.org CD spectroscopy is also one of the orthogonal methods used to evaluate the stereochemical composition of phosphorothioated oligonucleotides, complementing data from NMR and LC-MS. nih.govacs.org
UV Detection in Chromatography
Ultraviolet (UV) detection is a cornerstone technique coupled with high-performance liquid chromatography (HPLC) for the analysis of phosphorothioate compounds. Its application is widespread due to the inherent UV absorbance of the nucleobases in oligonucleotide structures. For phosphorothioate oligonucleotides (S-ODNs), which are analogues of DNA, detection is commonly performed at a wavelength of 260 nm. oup.com This method is effective for both reversed-phase (RP-HPLC) and anion-exchange chromatography (AEC).
In RP-HPLC, a common setup involves a gradient of acetonitrile in a buffer like 0.1 M triethylammonium acetate (TEAA). oup.com Similarly, weak anion exchange (WAX) chromatography, a method capable of separating key degradation products, also employs UV detection at 260 nm to monitor the column effluent. nih.gov Capillary electrophoresis (CE) systems are also frequently equipped with UV detectors for the sequencing analysis of phosphorothioate antisense DNA, offering an affordable and automatable alternative to fluorescence-based methods. nih.gov The cycle sequencing process can generate sufficient quantities of product for direct detection by UV, simplifying sample processing by eliminating the need for labeling. nih.gov
Table 1: Chromatographic Methods with UV Detection for Phosphorothioate Analysis
| Technique | Column/Matrix | Mobile Phase/Buffer | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | Polymer Labs PLRP-S (0.46 x 25 cm) | Gradient of 5-25% Acetonitrile in 0.1 M TEAA (pH 7.0) | 1.0 ml/min | 260 nm | oup.com |
| Weak Anion Exchange (WAX) HPLC | Waters Gen-Pak FAX (4.6 × 100 mm) | Gradient of MPA (Water) and MPB (25-30% WAX stock in 50-70% methanol) | 0.3–0.6 mL/min | 260 nm | nih.gov |
| Capillary Electrophoresis (CE) | Polymer-filled capillary | Not specified | Not applicable | UV Detector | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. spectroscopyonline.com By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum provides a molecular fingerprint, offering detailed information on chemical bonds and molecular structure. spectroscopyonline.comnih.gov Although specific FTIR studies on this compound are not detailed in the provided context, the principles of the technique are applicable for its characterization.
For a compound like this compound, FTIR analysis would be expected to identify characteristic absorption bands corresponding to its key functional groups. These would include:
P=S (Phosphorothioate group): The stretching vibration of the P=S bond.
P-O-C (Phosphoester linkage): Vibrations associated with the phosphate-ester bonds.
C-H (Propyl groups): Stretching and bending vibrations from the alkyl chains.
The technique is rapid and requires minimal sample preparation, making it suitable for quality control applications, such as verifying the identity and consistency of batches of mineral medicines containing sodium salts like sodium sulfate (B86663). spectroscopyonline.com In the context of related molecules like phospholipids, FTIR has been used to study the conformation and orientation of peptide and lipid components within membranes. nih.govnih.gov
Electrophoretic and Related Techniques
Capillary Electrophoresis (CE) for Sequencing and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven valuable for the analysis and sequencing of phosphorothioate DNA analogues. nih.govresearchgate.net The method separates fluorescently-labeled or unlabeled DNA fragments based on their size as they move through a thin, polymer-filled capillary under the influence of a strong electric field. promega.co.uk This results in faster separations and higher throughput compared to traditional slab gels. promega.co.uk
A key application is in the sequencing of antisense phosphorothioate DNA, where CE coupled with UV detection provides a cost-effective and automatable analytical solution. nih.gov However, the analysis of phosphorothioates by CE can present challenges, such as peak broadening, which is likely attributable to the phosphorothioate moiety itself. researchgate.net Optimization of analytical conditions, including the gel buffer pH and the use of denaturing agents like urea (B33335) or operating at elevated temperatures, is often necessary to achieve adequate resolution and reproducibility. researchgate.netgoogle.com CE is also recognized as a non-chromatographic method for characterizing the diastereomers of phosphorothioated oligonucleotides. nih.gov
The process involves several steps:
Injection: DNA fragments are electrokinetically injected into the capillaries. promega.co.uk
Separation: A specific voltage and temperature are applied, causing the fragments to migrate and separate by size, with smaller fragments moving faster. promega.co.uk
Detection: As fragments pass a detection window, a laser excites fluorescent dyes (if used), or their absorbance is measured by a UV detector. The data is recorded as a series of peaks. promega.co.uk
Polyacrylamide Gel Electrophoresis (PAGE) for Degradation Analysis
Polyacrylamide gel electrophoresis (PAGE) is a fundamental and widely used technique for the analysis and purification of synthetic oligonucleotides, including phosphorothioates. oup.comumich.edu It is particularly effective for assessing the purity and length heterogeneity of these compounds and for analyzing their degradation products. oup.comgoogle.com
In the analysis of phosphorothioate oligonucleotides, PAGE can be used to isolate and identify impurities, such as shorter "n-1" and "n-2" deletion sequences that can arise during synthesis. oup.com The method typically employs denaturing conditions to prevent the formation of secondary structures that could affect migration. This is achieved by incorporating high concentrations of urea (e.g., 7 M) into the polyacrylamide gel. oup.com
Table 2: Typical PAGE Conditions for Phosphorothioate Oligonucleotide Analysis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Gel Concentration | 20% total polyacrylamide (5% cross-linked) | Provides high resolution for separating short oligonucleotides. | oup.com |
| Denaturing Agent | 7 M Urea | Minimizes secondary structures to ensure separation is based on size. | oup.com |
| Buffer System | 40 mM Tris-borate buffer, pH 8.3 | Maintains a stable pH for electrophoresis. | oup.com |
| Visualization | Staining with Stains-All™ or Methylene Blue | Allows for the detection of oligonucleotide bands in the gel. | oup.com |
The sample is typically dissolved in a denaturing loading medium, such as a formamide/TBE buffer mixture, before being loaded onto the gel. umich.edu After electrophoresis, the oligonucleotide bands are visualized, commonly by staining, allowing for the assessment of degradation and the presence of impurities. oup.com
Methods for Stereochemical Composition Determination
The introduction of a sulfur atom in the phosphate backbone of a phosphorothioate creates a chiral center at each phosphorus atom. This results in the formation of a mixture of diastereomers, designated as Rp and Sp isomers. nih.govresearchgate.net The stereochemical composition of these mixtures is critical as it can significantly impact the pharmacological properties of oligonucleotide therapeutics. nih.govnih.gov Consequently, several analytical methods have been developed to determine and characterize the stereochemical composition.
These methods primarily include liquid chromatography-based approaches such as ion-pair reversed-phase liquid chromatography (IP-RPLC), anion exchange chromatography (AEX), and mixed-mode chromatography. nih.gov Non-chromatographic techniques like capillary electrophoresis and 31P-NMR spectroscopy are also employed. nih.govacs.org Another approach involves enzymatic digestion using stereospecific nucleases, such as nuclease P1 (which selectively cleaves Sp linkages) or snake venom phosphodiesterase (which cleaves Rp linkages), followed by LC-MS analysis of the resulting fragments to establish stereochemical comparability. researchgate.netacs.orgrsc.org
Diastereomeric Ratio Analysis
Analyzing the diastereomeric ratio (Rp:Sp) is a key aspect of characterizing phosphorothioate oligonucleotides. HPLC is a primary tool for this analysis, as it can separate the individual diastereomeric species. researchgate.net Studies have shown that the formation of the phosphorothioate linkage during standard phosphoramidite (B1245037) synthesis is not a stereo-random process. Instead, it often results in a reproducible, slight excess of the Rp isomer, with typical Rp/Sp ratios falling between 50:50 and 60:40. researchgate.net This inherent stereochemical control is reportedly independent of factors like synthesis scale or the diastereomeric composition of the starting phosphoramidite reagents. researchgate.net
The separation and selectivity of diastereomers in chromatography are influenced by several factors. For mono-substituted oligonucleotides, the Rp isomer consistently elutes before the Sp isomer. nih.gov The choice of ion-pairing reagent is crucial; for example, triethylammonium provides higher selectivity for diastereomers compared to tributylammonium. nih.gov Furthermore, the type of nucleobase significantly affects the observed selectivity. nih.gov
Table 3: Diastereomeric Ratio ([Rp]:[Sp]) of Selected Dinucleoside (3',5')Phosphorothioates Determined by HPLC
| Dinucleoside Phosphorothioate | [Rp] Isomer (%) | [Sp] Isomer (%) | Reference |
|---|---|---|---|
| d(ApA) | 52 | 48 | researchgate.net |
| d(ApC) | 54 | 46 | researchgate.net |
| d(CpA) | 56 | 44 | researchgate.net |
| d(CpC) | 58 | 42 | researchgate.net |
| d(GpG) | 58 | 42 | researchgate.net |
| d(TpT) | 58 | 42 | researchgate.net |
Data adapted from research on oligo(deoxynucleoside phosphorothioate)s. researchgate.net
P-Chirality Determination at Phosphorothioate Linkages
The substitution of a non-bridging oxygen atom with sulfur in a phosphate group creates a chiral center at the phosphorus atom, resulting in two stereoisomers, designated as Rp and Sp enantiomers. While the synthesis of this compound may result in a racemic mixture, the determination of its P-chirality is crucial as different enantiomers can exhibit varied biological activities and metabolic fates. The analytical separation and characterization of these stereoisomers present a significant challenge. nih.gov
Methodologies for determining P-chirality in the broader class of phosphorothioated compounds, particularly the more complex oligonucleotides, can be adapted for smaller molecules like this compound. nih.govoup.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantioselective separation of chiral compounds. researchgate.net For phosphorothioates, polysaccharide-based CSPs have demonstrated effective separation of enantiomers. researchgate.net
Another powerful technique for chiral separations is capillary electrophoresis (CE), especially when used with chiral selectors such as cyclodextrins. nih.gov By forming transient diastereomeric complexes with the enantiomers of this compound, cyclodextrins can induce differences in electrophoretic mobility, enabling their separation. The choice of the specific cyclodextrin (B1172386) and the optimization of electrophoretic conditions are critical for achieving baseline resolution of the Rp and Sp isomers. nih.gov
Furthermore, while technically more complex for a small molecule, advanced mass spectrometry techniques, such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS), have emerged as a powerful tool for the separation and characterization of isomers, including diastereomers of phosphorothioate oligonucleotides. researchgate.net This technique separates ions based on their size, shape, and charge, which can differ between the Rp and Sp configurations.
It is important to note that while these techniques are established for related compounds, specific methods for the routine chiral analysis of this compound are not widely published, and method development would be required.
Method Validation and Performance Metrics
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method. For dialkyl phosphates, which are structurally similar to this compound, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for trace-level analysis. nih.govnih.gov
| Analytical Method | Analyte Class | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| UFLC-MS/MS | Dialkyl Phosphates | 0.0201 - 0.0697 | 0.0609 - 0.2112 | researchgate.netnih.gov |
| GC-MS | Dialkyl Phosphates | 0.1 - 0.15 | Not Reported | nih.gov |
| GC-MS/MS | Dialkyl Phosphates | low pg/mL range | Not Reported | nih.gov |
This table presents typical LOD and LOQ values for analogous dialkyl phosphate compounds determined by various analytical techniques, providing an estimate of the expected sensitivity for this compound analysis.
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the agreement between a test result and the accepted reference value. Reproducibility assesses the precision of a method when it is performed by different analysts, in different laboratories, or with different equipment.
For the analysis of dialkyl phosphates in biological matrices like urine, methods have been validated to demonstrate high precision and accuracy. nih.govresearchgate.netnih.gov
| Parameter | Value | Analyte Class | Reference |
| Inter-day Precision (RSD) | 1.1% - 1.3% | Phosphorothioate Oligonucleotides | nih.gov |
| Intra- and Inter-day Precision (RSD) | < 8.4% and < 10.5% | Phosphorothioate Oligonucleotide | Not specified in search results |
| Accuracy (% Recovery) | 93% - 102% | Dialkyl Phosphates | researchgate.net |
| Reproducibility (RSD) | 0.80% - 11.33% | Dialkyl Phosphates | researchgate.net |
This table summarizes reported precision, accuracy, and reproducibility data for phosphorothioates and dialkyl phosphates, indicating the expected performance for a validated method for this compound.
When analyzing samples from complex matrices, such as biological fluids or environmental samples, an efficient extraction method is crucial to isolate the analyte of interest and remove interfering substances. Extraction recovery is the percentage of the analyte that is successfully transferred from the sample matrix to the final extract for analysis.
Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analytical instrument to the analyte. This can lead to either suppression or enhancement of the analytical signal, affecting the accuracy of quantification. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for the extraction of organophosphorus compounds. nih.govacs.org
| Extraction Technique | Matrix | Recovery Rate | Matrix Effect | Reference |
| Liquid-Liquid Extraction (LLE) | Urine | 93% - 102% | Not explicitly quantified, but method showed good accuracy | researchgate.net |
| Solid-Phase Extraction (SPE) | Urine | Not explicitly quantified, but method showed good reliability | Not explicitly quantified, but method showed good reliability | nih.gov |
| QuEChERS-SPE | Seafood | 89% - 138% | Evaluated and minimized | nih.gov |
This table provides an overview of extraction techniques and their performance for organophosphorus compounds in various matrices, which can inform the development of extraction protocols for this compound.
Applications in Advanced Chemical and Biochemical Research
Reagents in Organophosphorus Chemistry
In the field of organophosphorus chemistry, O,O-dialkyl phosphorothioate (B77711) salts, such as dipropyl sodium phosphorothioate, are recognized as important synthetic intermediates. beilstein-journals.org They function primarily as nucleophiles, enabling the formation of new phosphorus-sulfur bonds, which are key components in a variety of more complex molecules.
Synthesis of Complex Phosphorus-Containing Molecules
The phosphorothioate anion derived from salts like this compound is an ambident nucleophile, meaning it has two potential sites for reaction: the sulfur atom and the oxygen atom. Research has shown that the reaction outcome can be directed by the nature of the electrophile. For instance, reactions with soft electrophiles, such as alkyl halides, result exclusively in S-alkylation, forming a new sulfur-carbon bond. beilstein-journals.orgnih.govnih.gov This provides a direct and efficient route to synthesize S-alkyl phosphorothioate esters. Conversely, reaction with hard electrophiles, like benzoyl chloride, leads to O-acylation. beilstein-journals.orgnih.gov
This predictable reactivity allows for the synthesis of a diverse range of organophosphorus compounds. A key application is the creation of S-aryl phosphorothioates, which are important structural motifs. Modern methods have been developed for the direct, metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts. uw.edu.pl This reaction proceeds with high efficiency and, crucially, with full retention of the configuration at the phosphorus atom, providing a valuable method for creating P-chiral products. uw.edu.pl
The versatility of O,O-dialkyl phosphorothioate salts as nucleophilic building blocks is summarized in the table below, highlighting the types of reactions and the resulting molecular structures.
| Electrophile Type | Reagent Example | Primary Product | Bond Formed | Key Finding |
| Alkyl Halide (soft) | Benzyl bromide | S-Alkyl Phosphorothioate | P-S-C | Reaction proceeds via S-alkylation. beilstein-journals.orgnih.gov |
| Acyl Halide (hard) | Benzoyl chloride | O-Acyl Phosphorothioate | P-O-C | Reaction proceeds via O-acylation. beilstein-journals.orgnih.gov |
| Diaryliodonium Salt | Diphenyliodonium tetrafluoroborate | S-Aryl Phosphorothioate | P-S-Aryl | Allows for metal-free S-arylation with retention of stereochemistry. uw.edu.pl |
These synthetic strategies are fundamental for building complex molecules that may have applications in medicinal chemistry and materials science, where the specific properties conferred by the phosphorothioate group are desired.
Ligand Design in Catalysis
In the realm of asymmetric catalysis, the development of chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. nih.govyoutube.com Phosphorus-containing compounds are among the most successful and widely used classes of ligands. google.com While this compound itself is not a ligand, it represents a potential building block for the synthesis of more complex chiral ligands, such as P-thioether ligands. rsc.org
The design of these ligands often involves creating a scaffold that holds a phosphorus atom and another heteroatom (like nitrogen or sulfur) in a specific three-dimensional arrangement around a metal center. rsc.orgnih.gov The electronic and steric properties of the ligand dictate the efficiency and selectivity of the catalyst. The phosphorothioate moiety could be incorporated into a larger molecular framework to create a P-thioether ligand. The sulfur atom in such a ligand could coordinate to a metal, influencing its catalytic activity. The challenge in using thioether ligands has historically been controlling the configuration at the sulfur atom upon coordination, but recent advances in ligand scaffold design have overcome some of these issues, leading to new families of versatile P-thioether ligands. rsc.org
Probing Tools in Molecular Biology and Biochemistry
The phosphorothioate functional group is a cornerstone of research in molecular biology and biochemistry, primarily through its incorporation into the backbone of nucleic acids. This modification creates synthetic oligonucleotides with enhanced stability and unique interactive properties, making them powerful tools for investigating and modulating gene function.
Antisense Oligonucleotides as Research Probes
The most prominent application of the phosphorothioate modification is in the construction of antisense oligonucleotides (ASOs). nih.gov In these molecules, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. nih.gov This single-atom substitution renders the oligonucleotide backbone resistant to degradation by cellular nucleases, enzymes that rapidly break down natural phosphodiester linkages. nih.gov This increased stability is a critical feature, as it allows the ASOs to persist long enough within a cell to exert their function. nih.gov
Phosphorothioate-modified oligonucleotides (PS-ONs) are designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing. This binding event can inhibit the function of the target mRNA, ultimately blocking the synthesis of a specific protein. The mechanism often involves the recruitment of RNase H, an enzyme that recognizes the DNA-RNA hybrid and cleaves the RNA strand, effectively destroying the message for protein production. nih.gov Fluorescently tagged PS-ONs are used to study their intracellular distribution, revealing that they often accumulate in the cell nucleus in distinct foci known as PS bodies. nih.gov
Studies of Gene Expression Regulation in Model Systems
PS-ONs serve as powerful reagents for studying the regulation of gene expression. nih.gov By targeting a specific mRNA, researchers can effectively "knock down" the expression of the corresponding gene and observe the resulting phenotype. This approach allows for the elucidation of gene function in various cellular processes.
Furthermore, double-stranded phosphorothioate oligonucleotides have been used as "decoys" to probe the function of specific transcription factors. nih.gov These decoys contain the consensus DNA binding sequence for a particular transcription factor, such as NF-κB. Because of their stability, these modified oligonucleotides can effectively accumulate in cells and compete with genomic DNA for the binding of the targeted transcription factor. nih.gov By sequestering the transcription factor, the decoy inhibits its ability to regulate its target genes. This strategy has been successfully used to inhibit the activation of specific gene promoters in cell culture models, providing a method to dissect complex gene regulatory networks. nih.gov
Investigations of RNA Metabolism and Degradation Pathways
The inherent stability of phosphorothioate-modified oligonucleotides makes them excellent tools for investigating the pathways of RNA metabolism and degradation. By introducing a nuclease-resistant ASO into a cell, researchers can study the mechanisms by which cells handle and process foreign nucleic acids. The interaction of ASOs with cellular components provides insights into the machinery of RNA transport, localization, and breakdown.
The antisense mechanism itself is a direct probe of RNA degradation pathways. The ability of a PS-ON to induce the RNase H-mediated cleavage of a target mRNA confirms the activity of this pathway in a given cell type or condition. By designing ASOs that bind to different regions of an mRNA molecule, researchers can map accessible sites and investigate how RNA structure influences its susceptibility to degradation. This provides a detailed understanding of how mRNA half-life is regulated within the cell, a crucial aspect of controlling gene expression levels.
Use in PCR and Site-Directed Mutagenesis
The application of phosphorothioate-modified oligonucleotides in polymerase chain reaction (PCR) and site-directed mutagenesis represents a significant advancement in molecular biology. While specific research detailing the use of this compound in these techniques is not extensively documented in publicly available literature, the principles underlying the use of phosphorothioate analogs are well-established. In this context, one of the oxygen atoms in the phosphate backbone of the DNA is replaced by a sulfur atom, creating a phosphorothioate linkage. This modification confers resistance to nuclease degradation, a critical feature for enhancing the stability of oligonucleotides in enzymatic reactions.
During PCR, phosphorothioate-modified primers can protect the 3' end from the proofreading (3'→5' exonuclease) activity of certain DNA polymerases. This ensures the integrity of the primer throughout the amplification process, leading to higher yields and specificity of the desired DNA product.
In site-directed mutagenesis, phosphorothioate-modified oligonucleotides are employed to introduce specific mutations into a DNA sequence. The resistance of the phosphorothioate-containing strand to certain restriction enzymes allows for the selective degradation of the original, non-mutated template strand, thereby increasing the efficiency of mutagenesis.
Environmental Bioremediation Research
The widespread use of organophosphate pesticides has led to significant environmental contamination, prompting research into effective bioremediation strategies. This compound, as a representative of dialkyl phosphate esters, serves as a model compound in studies investigating the degradation of these pollutants.
Investigating Degradation of Organophosphate Pesticides
Research into the microbial degradation of organophosphate pesticides often utilizes simpler, related compounds to elucidate the metabolic pathways and enzymatic mechanisms involved. Studies have focused on identifying and characterizing microorganisms capable of breaking down these compounds. For instance, bacterial strains have been isolated that can utilize dialkylthio- and dialkyl-organophosphorus compounds as a source of phosphorus.
One key enzyme in this process is phosphotriesterase, which can hydrolyze the ester bonds in organophosphates. The degradation of compounds like this compound is investigated to understand the substrate specificity and catalytic efficiency of these enzymes. This knowledge is crucial for developing bioremediation approaches for more complex and toxic organophosphate pesticides.
Development of Novel Bioremediation Strategies
Insights gained from studying the degradation of this compound and related compounds are instrumental in the development of novel bioremediation strategies. These strategies aim to harness the metabolic capabilities of microorganisms to clean up contaminated environments.
One approach involves the bioaugmentation of contaminated sites with microbial consortia known to degrade organophosphates. The selection of these microorganisms is often based on their ability to break down model compounds in laboratory settings.
Another strategy is biostimulation, which involves modifying the environmental conditions to enhance the activity of indigenous organophosphate-degrading microorganisms. This could include the addition of nutrients or electron acceptors that promote the growth and enzymatic activity of these beneficial microbes.
Furthermore, the genetic engineering of microorganisms to express high levels of phosphotriesterases is an active area of research. By understanding the degradation pathways of compounds like this compound, scientists can design more effective and robust engineered strains for bioremediation purposes.
Future Directions and Emerging Research Areas
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is poised to revolutionize the study of phosphorothioates. Future research will increasingly rely on computer simulations to predict the fate and behavior of molecules like dipropyl sodium phosphorothioate (B77711). capes.gov.br These models can simulate interactions with biological molecules, predict degradation pathways, and help design more effective bioremediation strategies. acs.org
Experimental studies will, in turn, provide essential data to build and refine these models. For instance, laboratory experiments can determine the actual rates of hydrolysis and biodegradation under various conditions, which can then be used to validate and calibrate computational predictions. acs.org This integrated approach allows for a more comprehensive understanding of the molecule's properties than either method could achieve alone, accelerating the rational design of new compounds and remediation techniques.
Novel Synthetic Methodologies for Stereocontrol
The synthesis of phosphorothioates is a mature field, but significant research continues, especially concerning the control of stereochemistry at the phosphorus atom. While dipropyl sodium phosphorothioate itself is achiral, many related and more complex organophosphorus compounds are chiral. In these cases, the spatial arrangement (stereochemistry) of the atoms can dramatically affect the molecule's biological activity and toxicity.
The development of stereocontrolled synthesis is crucial for producing specific diastereomers of chiral phosphorothioates. springernature.com This allows researchers to study the properties of individual isomers, which is impossible with traditional synthetic methods that produce a mixture. springernature.com Recent advances have focused on using chiral auxiliaries and catalysts to guide the reaction to the desired stereochemical outcome. One approach utilizes oxazaphospholidine monomers, which enable stereoselective condensation reactions to create stereodefined phosphite (B83602) linkages that are then converted to phosphorothioates. Another method involves P-diastereomerically pure nucleoside monomers with a 2-thio-1,3,2-oxathiaphospholane group for the stereospecific synthesis of phosphorothioate linkages in oligonucleotides. While developed for larger molecules, these principles represent the forefront of synthetic chemistry for this functional group and could be adapted for creating novel, complex phosphorothioate derivatives.
Advanced Analytical Techniques for Complex Phosphorothioate Structures
The detection and quantification of this compound and its transformation products in complex environmental and biological samples require highly sensitive and specific analytical methods. Future research will focus on refining and applying advanced techniques to meet this challenge.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. nih.gov It offers high sensitivity and selectivity, allowing for the detection of trace amounts of the parent compound and its metabolites. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) is also a valuable technique, particularly for volatile derivatives. umn.edu Future work will likely involve the development of methods with even lower detection limits and the ability to analyze a wider range of degradation products simultaneously. nih.gov High-performance thin-layer chromatography (HPTLC) with fluorescence detection is another promising avenue, especially for rapid screening of dialkyl phosphate (B84403) metabolites after derivatization. nih.gov
Table 1: Advanced Analytical Methods for Phosphorothioate-Related Compounds
| Technique | Abbreviation | Primary Application | Key Advantages | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification of parent pesticides and oxygen analogs in air and biological samples. | High sensitivity and specificity; suitable for non-volatile compounds. | nih.govacs.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of primary metabolites (dialkylphosphates) and parent compounds in biological and environmental samples. | Excellent for volatile compounds; provides structural information. | umn.edunih.gov |
| High-Performance Thin-Layer Chromatography | HPTLC | Quantitative determination of dialkyl phosphate degradation products in food samples. | Rapid trace analysis; cost-effective screening. | nih.gov |
| Weak Anion Exchange Chromatography | WAX | Separation of degradation products (e.g., deamination, phosphate diester impurities) from parent phosphorothioate oligonucleotides. | Effective for separating structurally similar, charged molecules. | acs.orgnih.gov |
Deeper Understanding of Environmental Transformation Pathways
This compound, like other organophosphate pesticides, can be broken down in the environment through various processes. A critical area of future research is to fully map these transformation pathways, particularly those mediated by microorganisms. researchgate.netissas.ac.cn
Bioremediation, which uses microbes to degrade pollutants, is a key focus. cabidigitallibrary.orgnih.gov Scientists are isolating and characterizing bacteria and fungi from contaminated soils that can use organophosphates as a source of carbon or phosphorus. researchgate.netnih.govnih.gov Research has identified several genera of microorganisms, such as Pseudomonas, Bacillus, Aspergillus, and Flavobacterium, that are capable of degrading these compounds. issas.ac.cnbbrc.in The primary mechanism of detoxification is enzymatic hydrolysis, carried out by enzymes like phosphotriesterases (also known as organophosphate hydrolases) and phosphatases, which cleave the P-O or P-S bonds. researchgate.netbbrc.in
Future studies will aim to identify the specific enzymes and genes responsible for the degradation of dialkyl phosphorothioates. nih.govnih.gov This knowledge can be used to engineer more efficient microorganisms for bioremediation, providing a sustainable solution for cleaning up contaminated sites. nih.govnih.gov
Table 2: Microorganisms Involved in Organophosphate Degradation
| Microorganism Genus | Type | Key Degrading Enzyme Class | Reference |
|---|---|---|---|
| Pseudomonas | Bacteria | Phosphotriesterase, Hydrolase | issas.ac.cncabidigitallibrary.orgbbrc.in |
| Bacillus | Bacteria | Hydrolase | cabidigitallibrary.orgnih.gov |
| Aspergillus | Fungi | Hydrolase, Phosphatase | issas.ac.cnbbrc.in |
| Flavobacterium | Bacteria | Phosphotriesterase, Hydrolase | bbrc.inresearchgate.net |
| Serratia | Bacteria | Hydrolase | cabidigitallibrary.org |
Expanding Applications in Basic Biological Discovery
Beyond its role as a pesticide or environmental contaminant, the unique chemical properties of the phosphorothioate group offer opportunities for its use as a tool in basic biological research. The substitution of a sulfur atom for an oxygen can alter a molecule's stability and its interactions with enzymes. nih.gov
One emerging area is the use of phosphorothioate-modified molecules as biochemical probes. For example, incorporating a phosphorothioate linkage into a DNA or RNA strand can make it resistant to cleavage by certain enzymes (nucleases). nih.gov This property allows researchers to study the mechanisms of these enzymes and to map their interaction sites on nucleic acids. nih.gov Similarly, small molecules like this compound, or derivatives thereof, could be used to probe the active sites of the hydrolase and esterase enzymes that are responsible for their degradation. By studying how these enzymes interact with and break down phosphorothioate substrates, scientists can gain fundamental insights into enzyme catalysis and specificity. This knowledge is not only valuable for understanding bioremediation but also for the broader fields of enzymology and protein science.
Q & A
Q. Table 1. Key Analytical Techniques for this compound
Q. Table 2. Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Propylthiol | Incomplete synthesis | Recrystallization in ethanol-H2O |
| Phosphate esters | Hydrolytic degradation | pH control, inert storage |
| Metal ions | Reagents/environment | Chelating resins, ultrapure water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
